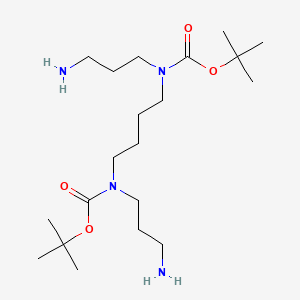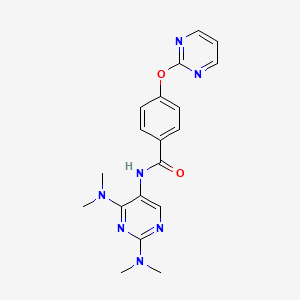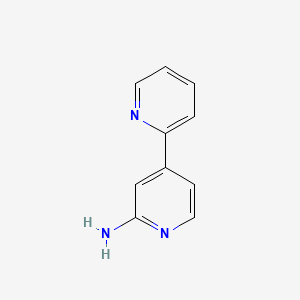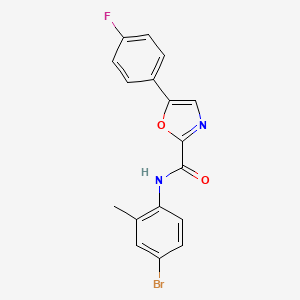
3-Methyl-5-(oxolan-3-yloxy)-1,2,4-thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-5-(oxolan-3-yloxy)-1,2,4-thiadiazole is a useful research compound. Its molecular formula is C7H10N2O2S and its molecular weight is 186.23. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimicrobial and Antifungal Applications
Thiadiazole compounds have demonstrated significant antimicrobial and antifungal properties. For example, Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine exhibited strong antimicrobial activity against S. epidermidis, with certain compounds showing high DNA protective ability against oxidative mixtures and cytotoxicity against cancer cell lines (Gür et al., 2020). Another study on imino-4-methoxyphenol thiazole derived Schiff bases revealed moderate activity against bacteria and fungi (Vinusha et al., 2015).
Antioxidant Activities
The synthesis of 5-((2-Oxo-2H-chromen-7-yloxy)methyl)-1,3,4-thiadiazol-2(3H)-one derived from umbelliferone highlighted considerable antibacterial, antifungal, and in vitro antioxidant activity (Al-Amiery et al., 2013).
Anticancer and DNA Protective Properties
Schiff bases incorporating the 1,3,4-thiadiazole scaffold have shown promising anticancer properties, with some compounds demonstrating DNA protective abilities and cytotoxic effects against cancer cell lines (Gür et al., 2020).
Pharmacological Activities
Thiadiazoles are recognized for their diverse biological activities, including anticancer, diuretic, antibacterial, antifungal, antitubercular, and leishmanicidal effects. They have also shown potential in affecting the central nervous system, exhibiting anticonvulsant, anti-inflammatory, antidepressant, analgesic, and anxiolytic effects (Matysiak, 2015).
Fungicidal and Antiviral Activities
Research on 1,2,3-thiadiazoles synthesized via Ugi reaction demonstrated broad-spectrum fungicidal and potent antiviral activities, indicating their potential in pesticide development (Zheng et al., 2010).
特性
IUPAC Name |
3-methyl-5-(oxolan-3-yloxy)-1,2,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c1-5-8-7(12-9-5)11-6-2-3-10-4-6/h6H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHQPQPSTVCAVLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)OC2CCOC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Methyl-3-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)-1,2-dihydropyrazin-2-one](/img/structure/B2760963.png)
![2-(3-Chlorophenyl)-5-methyl-7-(5-methylfuran-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2760965.png)


![(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(m-tolyl)methanone](/img/structure/B2760973.png)
![4-(dimethylsulfamoyl)-N-{[5-(furan-3-yl)pyridin-3-yl]methyl}benzamide](/img/structure/B2760974.png)


![3-{[(tert-butoxy)carbonyl]amino}-2,2-dimethylcyclobutane-1-carboxylic acid, Mixture of diastereomers](/img/structure/B2760979.png)
![Ethyl 8-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2760980.png)

